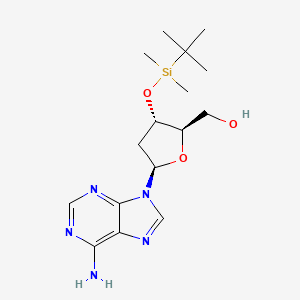

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine

Description

BenchChem offers high-quality 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)24-10-6-12(23-11(10)7-22)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJNKNBLADNWHG-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449858 | |

| Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-31-6 | |

| Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Silyl Protecting Groups in Nucleoside Chemistry

An In-Depth Technical Guide to 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine: Properties, Synthesis, and Applications

In the intricate field of nucleic acid chemistry and drug development, the precise modification and assembly of nucleosides are paramount. 2'-Deoxyadenosine, a fundamental component of DNA, often requires transient protection of its reactive hydroxyl groups to achieve regio- and stereoselective chemical transformations. The tert-butyldimethylsilyl (TBDMS) group has emerged as a versatile and robust protecting group, prized for its stability under a range of reaction conditions and its clean, selective removal.[1] The strategic placement of a TBDMS group at the 3'-hydroxyl position of 2'-deoxyadenosine yields 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine, a key intermediate with significant utility in the synthesis of modified oligonucleotides and as a precursor for various nucleoside analogs. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and critical applications for researchers and professionals in the field.

Core Chemical Structure and Physicochemical Properties

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine is characterized by the bulky and lipophilic TBDMS ether linkage at the 3' position of the deoxyribose sugar. This modification sterically hinders the 3'-hydroxyl, thereby directing subsequent reactions, such as phosphitylation or the introduction of other protecting groups, to the 5'-hydroxyl position.

Key Physicochemical Data

The essential properties of 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 51549-31-6 | [2] |

| Molecular Formula | C₁₆H₂₇N₅O₃Si | [2] |

| Molecular Weight | 365.50 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMF, DMSO, Methanol, Ethyl Acetate | [3] |

| Storage | 4°C, protect from light | [2] |

| Topological Polar Surface Area (TPSA) | 108.31 Ų | [2] |

| LogP | 2.0787 | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine relies on the selective silylation of the 3'-hydroxyl group. While tert-butyldimethylsilyl chloride (TBDMS-Cl) can react with both the 3' and 5' hydroxyls, reaction conditions can be optimized to favor protection at the desired position, often involving an intermediate where the 5'-OH is transiently protected or by leveraging the differential reactivity of the hydroxyl groups. A more direct and common laboratory-scale approach involves the protection of both hydroxyls followed by selective deprotection of the 5'-O-TBDMS group. However, a direct selective 3'-O-silylation is highly desirable.

A general and effective procedure involves the initial protection of the 5'-hydroxyl group, followed by silylation of the 3'-hydroxyl and subsequent removal of the 5'-protecting group.[4]

Step-by-Step Synthesis Protocol

-

5'-O-Protection : Start with 2'-deoxyadenosine. React it with a suitable protecting group for the 5'-hydroxyl, such as dimethoxytrityl (DMT) chloride, in anhydrous pyridine.

-

3'-O-Silylation : The resulting 5'-O-DMT-2'-deoxyadenosine is then treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or silver nitrate in a solvent such as anhydrous DMF or pyridine to yield 3'-O-TBDMS-5'-O-DMT-2'-deoxyadenosine.[4]

-

5'-O-Deprotection (Detritylation) : The DMT group is selectively removed under mild acidic conditions, for instance, with a solution of para-toluenesulfonic acid (pTSA) or 3% trichloroacetic acid (TCA) in dichloromethane, to afford the final product.[4][5]

-

Purification : The final compound is purified using silica gel column chromatography to separate it from any remaining starting materials or by-products.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3'-O-TBDMS-2'-deoxyadenosine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Key signals include two singlets in the upfield region (~0.1 and ~0.9 ppm) corresponding to the two methyl groups and the tert-butyl group of the TBDMS ether, respectively. The protons of the deoxyribose sugar and the adenine base will appear in their characteristic regions. The successful silylation at the 3' position causes a distinct shift in the H3' proton signal.[6]

-

¹³C NMR : The spectrum will show characteristic peaks for the TBDMS group's methyl (~-5 ppm) and tert-butyl carbons (~18, 25 ppm), in addition to the signals from the nucleoside core.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry will confirm the molecular weight (365.50 g/mol ). A prominent ion peak observed is often [M - 57]⁺ or [M - tBu]⁺, which corresponds to the loss of the tert-butyl group from the silyl moiety, a characteristic fragmentation pattern for TBDMS-protected compounds.[4][7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-H, N-H, O-H (if any residual), and C-N stretches, along with strong Si-O-C and Si-C vibrations confirming the presence of the silyl ether.

Applications in Research and Development

The primary utility of 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine lies in its role as a versatile building block for the chemical synthesis of DNA oligonucleotides, particularly for the creation of modified sequences.

Oligonucleotide Synthesis

In the context of solid-phase phosphoramidite chemistry, the 3'-O-TBDMS group serves as a stable protecting group that allows for selective derivatization at the 5'-hydroxyl position. The typical workflow involves:

-

5'-O-DMT Protection : The free 5'-OH of 3'-O-TBDMS-2'-deoxyadenosine is protected with a DMT group.

-

Phosphitylation : The resulting molecule is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the corresponding 3'-O-TBDMS-5'-O-DMT-2'-deoxyadenosine-3'-phosphoramidite.

-

Solid-Phase Synthesis : This phosphoramidite monomer can then be incorporated into a growing oligonucleotide chain on a solid support. The TBDMS group is stable throughout the iterative cycles of deblocking, coupling, capping, and oxidation.[5]

-

Final Deprotection : After the synthesis is complete, the TBDMS group is efficiently removed using a fluoride-based reagent, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[5][8] This step is orthogonal to the removal of other protecting groups, providing a high degree of synthetic control.

Role in Oligonucleotide Synthesis Workflow

Caption: Role of the protected nucleoside in phosphoramidite oligonucleotide synthesis.

Drug Development

As a purine nucleoside analog, derivatives of 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine are also explored in drug discovery. Purine nucleoside analogs are known to exhibit a broad spectrum of antitumor activity by interfering with DNA synthesis and inducing apoptosis in malignant cells.[9][10] This compound serves as a valuable starting material for the synthesis of novel derivatives with potential therapeutic applications.

Conclusion

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine is a cornerstone intermediate in modern nucleic acid chemistry. Its unique combination of stability and selective reactivity, conferred by the TBDMS protecting group, provides chemists with the precise control needed to synthesize complex oligonucleotides and novel nucleoside-based therapeutics. The well-established protocols for its synthesis and deprotection, coupled with its compatibility with standard phosphoramidite chemistry, ensure its continued importance in both academic research and industrial drug development.

References

-

Cheméo. Chemical Properties of N6-TFA-2'-Deoxyadenosine, 3'-O-TFA, 5'-O-TBDMS. [Link]

-

Cheméo. Chemical Properties of 2'-Deoxyadenosine, 3',5'-bis(O-TMSi). [Link]

-

ScienceDirect. The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. [Link]

-

Canadian Science Publishing. The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. [Link]

-

MDPI. Synthesis and Cytostatic Effect of 3'-deoxy-3'-C-Sulfanylmethyl Nucleoside Derivatives with d-xylo Configuration. [Link]

-

MDPI. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. [Link]

-

ACS Publications. Nucleic acid-related compounds. 58. Periodinane oxidation, selective primary deprotection, and remarkably stereoselective reduction of tert-butyldimethylsilyl-protected ribonucleosides. [Link]

-

Taylor & Francis Online. Design, Synthesis, and Antiviral Evaluation of Some 3′-Carboxymethyl-3′-Deoxyadenosine Derivatives. [Link]

-

The Royal Society of Chemistry. Supporting Information: Photo-cleavable Nucleotides for Primer Free Enzyme mediated DNA synthesis. [Link]

-

Immunomart. 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-2'-deoxyadenosine. [Link]

-

ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]

-

ScienceDirect. The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides (Cited by). [Link]

-

PMC. O-tert-Butyltyrosine, an NMR tag for high-molecular weight systems and measurements of submicromolar ligand binding affinities. [Link]

-

Wiley Online Library. Proton magnetic resonance study of the conformations of 3′,5′‐O‐(di‐tert‐butylsilanediyl) nucleosides. [Link]

-

ResearchGate. Full scan mass spectra of the N(O)-tert-butyldimethylsilyl derivative... [Link]

-

PMC. Recent Advances in NMR-Based Metabolomics. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Introduction to 2,6-Dichloro-4-(trifluoromethyl)aniline

An In-depth Technical Guide to the Synthesis and Supply of Key Halogenated Trifluoromethylanilines

A Note on CAS Number 89947-86-4: Initial searches for a chemical corresponding to CAS number 89947-86-4 did not yield a definitive identification of a commonly produced or researched substance. This suggests that the provided CAS number may be inaccurate or obsolete. However, the query points towards a significant interest in dihalogenated anilines containing a trifluoromethyl or trifluoromethoxy group. This guide will therefore focus on a closely related and industrially significant compound, 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8) , for which substantial synthesis data and supplier information are available. We will also touch upon related compounds to provide a broader context.

2,6-Dichloro-4-(trifluoromethyl)aniline is a crucial chemical intermediate, particularly in the agrochemical industry. Its structure, featuring a trifluoromethyl group and two chlorine atoms on the aniline ring, makes it a versatile building block for synthesizing a range of complex molecules. Notably, it is a key precursor for the production of potent insecticides, such as fipronil, which belongs to the phenylpyrazole class of pesticides.[1] The strategic placement of the chloro and trifluoromethyl substituents on the aniline ring influences the reactivity and biological activity of its derivatives.

The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms modulates the reactivity of the aniline moiety and the aromatic system, making it an ideal starting material for creating diverse libraries of compounds with potentially novel properties.

Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline

Several synthetic routes to 2,6-dichloro-4-(trifluoromethyl)aniline have been developed, primarily starting from p-chlorobenzotrifluoride. The choice of a particular synthetic pathway often depends on factors such as the availability and cost of starting materials, reaction efficiency, and environmental considerations.

Synthesis via Halogenation and Ammoniation of p-Chlorobenzotrifluoride

A common and industrially viable method involves a two-step process starting from p-chlorobenzotrifluoride: halogenation followed by ammoniation.[1]

Step 1: Halogenation of p-Chlorobenzotrifluoride

The initial step is the chlorination of p-chlorobenzotrifluoride to produce 3,4,5-trichlorobenzotrifluoride. This electrophilic aromatic substitution reaction is typically carried out using elemental chlorine in the presence of a composite catalyst, which may consist of an elemental metal and a metal halide. The reaction is generally performed without a solvent at temperatures ranging from 50°C to 150°C.[1]

Step 2: Ammoniation of 3,4,5-Trichlorobenzotrifluoride

The subsequent step involves the amination of 3,4,5-trichlorobenzotrifluoride to yield the final product, 2,6-dichloro-4-(trifluoromethyl)aniline. This nucleophilic aromatic substitution is achieved by reacting the trichlorinated intermediate with ammonia.[2] The reaction conditions, such as temperature and pressure, are critical for achieving high conversion and selectivity. A patent describes carrying out this reaction in the presence of alkaline fluorides like lithium fluoride and N-methylpyrrolidone as a solvent at temperatures around 250°C, resulting in high conversion and selectivity.[3] Excess ammonia from the reaction can be recovered, which enhances the environmental friendliness of the process.[1][2]

Experimental Protocol: A Generalized Two-Step Synthesis

Part A: Halogenation

-

Charge a suitable reactor with p-chlorobenzotrifluoride and the composite catalyst (e.g., elemental metal and metal halide).

-

Heat the mixture to the reaction temperature (50-150°C).

-

Introduce elemental chlorine into the reactor while maintaining the temperature.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

-

Upon completion, the crude 3,4,5-trichlorobenzotrifluoride can be purified by distillation.

Part B: Ammoniation

-

In a high-pressure reactor, combine 3,4,5-trichlorobenzotrifluoride, a polar solvent (such as N-methylpyrrolidone), and an alkali halide (e.g., potassium fluoride).

-

Introduce anhydrous ammonia into the reactor.

-

Heat the mixture to the reaction temperature (e.g., 235-250°C) and allow the pressure to build (e.g., 25-42 kg/cm ²).[3]

-

Maintain the reaction conditions with stirring for a specified duration.

-

After cooling and depressurizing the reactor, the product, 2,6-dichloro-4-(trifluoromethyl)aniline, can be isolated and purified, often through fractional distillation and crystallization.[3]

Alternative Synthesis Route

Another patented method describes the synthesis starting from 3,4-dichlorobenzotrifluoride.[3] This intermediate is first aminated to form 2-chloro-4-trifluoromethylaniline, which is then subsequently chlorinated to produce the final 2,6-dichloro-4-(trifluoromethyl)aniline.[3]

Workflow for the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline

Caption: Alternative synthetic routes to 2,6-Dichloro-4-(trifluoromethyl)aniline.

Suppliers of 2,6-Dichloro-4-(trifluoromethyl)aniline and Related Compounds

A number of chemical suppliers offer 2,6-dichloro-4-(trifluoromethyl)aniline and structurally similar compounds. The availability and purity can vary, so it is advisable to contact the suppliers directly for detailed specifications.

| Compound | CAS Number | Potential Suppliers |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | Sigma-Aldrich, LGC Standards |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 | Chem-Impex, ChemicalBook |

| 2,6-Difluoro-4-(trifluoromethoxy)aniline | 1100833-35-9 | BLDpharm |

Disclaimer: This is not an exhaustive list of suppliers. Researchers should conduct their own due diligence before procurement.

Related Halogenated Anilines

The synthetic principles applied to 2,6-dichloro-4-(trifluoromethyl)aniline can often be adapted for the synthesis of other halogenated anilines. For instance, 2,6-dibromo-4-(trifluoromethoxy)aniline (CAS 88149-49-9) is another important intermediate used in the synthesis of agrochemicals and pharmaceuticals.[4][5] Its synthesis can be achieved from p-trifluoromethoxyaniline through bromination.[5]

Similarly, 2,6-difluoroaniline can be prepared from 1,2,3-trichlorobenzene through a series of reactions including fluorine exchange, selective reduction, and amination.[6] These examples highlight the modularity of synthetic strategies for producing a variety of functionalized aniline building blocks.

Conclusion

2,6-Dichloro-4-(trifluoromethyl)aniline is a valuable chemical intermediate with well-established synthetic routes, primarily from readily available starting materials like p-chlorobenzotrifluoride. The methodologies for its synthesis are robust and have been scaled for industrial production. For researchers and drug development professionals, understanding these synthetic pathways and having access to reliable suppliers is critical for advancing their work in agrochemicals, pharmaceuticals, and materials science. While the initially queried CAS number appears to be incorrect, the exploration of closely related and commercially significant compounds provides a solid foundation for further research and development.

References

- Vertex AI Search. (2026, February 23). Mastering Organic Synthesis: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline.

-

WIPO Patentscope. (2008, October 22). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. (CN101289400). Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. (EP0506199A2).

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Googleapis.com. (2011, May 19). A process for the preparation of polyhalogenated perhaloalkylaniline. (W 2011/058576 Al). Retrieved from [Link]

Sources

- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]

- 6. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

A Technical Guide to the Synthesis, Differentiation, and Application of 3'-O-TBDMS and 5'-O-TBDMS Deoxyadenosine Isomers

Abstract

In the field of oligonucleotide synthesis and medicinal chemistry, the precise manipulation of nucleoside protecting groups is paramount. The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of hydroxyl protection strategy due to its steric bulk and tunable stability. When applied to 2'-deoxyadenosine, two primary positional isomers are of critical importance: 3'-O-TBDMS-2'-deoxyadenosine and 5'-O-TBDMS-2'-deoxyadenosine. The selection of one isomer over the other dictates the entire synthetic pathway and the final application of the molecule. This in-depth guide provides a comprehensive examination of the fundamental differences between these two isomers, detailing field-proven protocols for their selective synthesis, robust analytical methods for their differentiation, and a discussion of their distinct roles in modern drug development and research.

Introduction: The Strategic Importance of Regioselective Protection

The 2'-deoxyadenosine nucleoside possesses two hydroxyl groups available for chemical modification: a primary hydroxyl at the 5' position and a secondary hydroxyl at the 3' position. In the context of solid-phase oligonucleotide synthesis, these positions are not functionally equivalent. The 3'-hydroxyl is the nucleophilic center for phosphoramidite coupling, enabling the 3'→5' extension of the nucleic acid chain.[1] Conversely, the 5'-hydroxyl is the site of detritylation, which activates the chain for the next coupling cycle.

Therefore, the ability to selectively protect either the 3'- or 5'-hydroxyl group is not merely a procedural step but a fundamental strategic choice. Protecting the 5'-position (creating 5'-O-TBDMS-deoxyadenosine) preserves the 3'-hydroxyl for chain elongation, making it a key intermediate for internal additions to an oligonucleotide. Protecting the 3'-position (creating 3'-O-TBDMS-deoxyadenosine) blocks this elongation, rendering the nucleoside a chain terminator or a scaffold for modifications at the 5'-position. The TBDMS silyl ether, introduced by Ogilvie, provides the requisite stability and selective lability to fulfill these distinct roles.[2][3]

Isomer Synthesis: A Tale of Steric Hindrance and Strategic Blocking

The selective synthesis of each isomer hinges on exploiting the inherent difference in steric accessibility between the primary 5'-hydroxyl and the secondary 3'-hydroxyl group.

Synthesis of 5'-O-TBDMS-2'-deoxyadenosine: The Path of Least Resistance

The preferential synthesis of the 5'-O-silylated isomer is a direct consequence of kinetics and sterics. The primary 5'-hydroxyl is less sterically hindered than the secondary 3'-hydroxyl, making it more accessible to the bulky tert-butyldimethylsilyl chloride (TBDMS-Cl) reagent.[2] A carefully controlled reaction with approximately one molar equivalent of TBDMS-Cl results in the 5'-isomer as the major product.

Caption: Workflow for the regioselective synthesis of 5'-O-TBDMS-deoxyadenosine.

Experimental Protocol: Selective 5'-O-Silylation [2]

-

Drying: Co-evaporate 2'-deoxyadenosine (1 mmol) with anhydrous pyridine (2 x 5 mL) to remove residual water.

-

Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine (10 mL) under an inert atmosphere (Argon).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 mmol) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, cool the reaction in an ice bath and quench with a few milliliters of methanol.

-

Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the 5'-O-TBDMS isomer from minor byproducts.

Causality Behind Choices:

-

Anhydrous Pyridine: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. Its anhydrous nature is critical to prevent hydrolysis of the TBDMS-Cl reagent and the silyl ether product.

-

Stoichiometry: Using only a slight excess of TBDMS-Cl minimizes the formation of the 3',5'-di-O-TBDMS byproduct, simplifying purification.

Synthesis of 3'-O-TBDMS-2'-deoxyadenosine: An Orthogonal Protection Strategy

Direct selective silylation of the 3'-hydroxyl is not feasible due to the higher reactivity of the 5'-hydroxyl. Therefore, an orthogonal protecting group strategy is required. The 5'-hydroxyl is first masked with a group that is stable to silylation conditions but can be removed without cleaving the TBDMS ether. The dimethoxytrityl (DMT) group is a common choice, though the original work by Ogilvie utilized the simpler trityl group.[2][4]

Caption: Orthogonal synthesis strategy for 3'-O-TBDMS-deoxyadenosine.

Experimental Protocol: Orthogonal Synthesis of 3'-O-TBDMS Isomer [2][5]

-

5'-O-Protection: React 2'-deoxyadenosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to quantitatively yield 5'-O-DMT-2'-deoxyadenosine. Purify by standard workup.

-

3'-O-Silylation: Dissolve the dried 5'-O-DMT-2'-deoxyadenosine (1 mmol) in anhydrous DMF. Add imidazole (2.5 mmol) followed by TBDMS-Cl (1.5 mmol). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.[6]

-

Workup: Perform an aqueous workup as described in section 2.1 and purify the resulting 5'-O-DMT-3'-O-TBDMS-2'-deoxyadenosine by silica gel chromatography.

-

5'-O-Deprotection (Detritylation): Dissolve the purified product in dichloromethane (DCM). Add 3% trichloroacetic acid (TCA) in DCM and stir for 1-2 hours at room temperature. The appearance of a bright orange color indicates the release of the DMT cation.

-

Quenching and Purification: Quench the reaction with aqueous sodium bicarbonate solution. Separate the organic layer, dry, and concentrate. Purify the final product, 3'-O-TBDMS-2'-deoxyadenosine, by silica gel chromatography.

Causality Behind Choices:

-

DMT Group: The DMT group is chosen for its high affinity for the primary 5'-hydroxyl and its lability under mild acidic conditions, which do not cleave the more robust TBDMS silyl ether.[5] This differential stability is the cornerstone of the orthogonal strategy.

-

Imidazole/DMF: This solvent/base system is often used for silylating more hindered secondary alcohols, providing a more reactive environment than pyridine alone.[6]

Analytical Differentiation of the Isomers

Distinguishing between the 3'- and 5'-O-TBDMS isomers is critical for quality control. This is reliably achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

The two isomers exhibit different polarities, which allows for their separation using techniques like TLC and HPLC. The 5'-O-TBDMS isomer, with its free secondary hydroxyl group, is generally slightly more polar than the 3'-O-TBDMS isomer, which has a free primary hydroxyl. However, chromatographic behavior can be complex. Work by Ogilvie on related thymidine isomers showed the 5'-O-TBDMS derivative has a higher Rf value (is less polar) than the 3'-O-TBDMS derivative in certain solvent systems.[7] This underscores the importance of empirical testing.

| Compound (Thymidine Analog) | Rf Value (Ethyl Acetate)[7] | Rf Value (THF)[7] |

| 5'-O-TBDMS-thymidine | 0.50 | 0.81 |

| 3'-O-TBDMS-thymidine | 0.40 | 0.77 |

This data, while on a different nucleoside, establishes the principle that the isomers are chromatographically separable. For deoxyadenosine, a typical separation can be achieved on silica gel TLC plates using a mobile phase of 5-10% methanol in dichloromethane. In reverse-phase HPLC, the less polar isomer will have a longer retention time.[8][9]

Spectroscopic Characterization: The NMR Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive method for structural elucidation. The position of the bulky TBDMS group induces characteristic changes in the chemical shifts (δ) of nearby protons in the ¹H NMR spectrum.

Caption: Numbering convention for 2'-deoxyadenosine protons.

Expected ¹H NMR Chemical Shift Differences:

| Proton(s) | 5'-O-TBDMS Isomer | 3'-O-TBDMS Isomer | Rationale for Difference |

| H5', H5'' | Significant downfield shift | Minimal change | Direct deshielding effect from the adjacent silyl ether oxygen. The two protons will appear as distinct signals in the 3.8-4.0 ppm range. |

| H3' | Minimal change | Significant downfield shift | Direct deshielding from the silyl ether at the 3' position. The signal will shift to the ~4.8-5.0 ppm range. |

| H4' | Downfield shift | Downfield shift | Experiences a deshielding effect in both isomers due to proximity to the silylated oxygen (at C5' or C3'). The magnitude of the shift will differ. |

| H2', H2'' | Minimal change | Moderate downfield shift | Experiences a through-bond deshielding effect from the silylation at the adjacent 3' position. |

| TBDMS Protons | Two singlets (~0.1 ppm for Si-(CH₃)₂ and ~0.9 ppm for Si-C(CH₃)₃) | Two singlets (~0.1 ppm for Si-(CH₃)₂ and ~0.9 ppm for Si-C(CH₃)₃) | The chemical shifts of the TBDMS protons themselves are not typically sufficient for isomer differentiation. |

By analyzing which of the sugar protons (H3' vs. H5'/H5'') experiences a significant downfield shift compared to unprotected deoxyadenosine, one can unambiguously assign the structure.[10][11]

Functional Divergence in Oligonucleotide Synthesis

The true significance of the isomeric difference becomes clear in their application. The position of the TBDMS group dictates the nucleoside's role as either a building block for chain extension or as a terminating agent.

5'-O-TBDMS-deoxyadenosine: The Precursor to Elongation

This isomer is not directly used in standard solid-phase synthesis, which requires a 5'-O-DMT group for monitoring and deprotection. Instead, its utility lies in solution-phase chemistry or as a precursor for creating specialized phosphoramidites. To be used in synthesis, the 3'-hydroxyl of 5'-O-TBDMS-deoxyadenosine (after N6-protection) is phosphitylated. This creates a monomer that can be added to a growing oligonucleotide chain. The TBDMS group at the 5'-position would then need to be removed to allow further chain elongation, a less common strategy than the standard DMT-based approach.

3'-O-TBDMS-deoxyadenosine: The Chain-Terminating Unit

This isomer is of immense practical importance. After protecting the 5'-hydroxyl with the standard DMT group, the resulting molecule, 5'-O-DMT-3'-O-TBDMS-2'-deoxyadenosine , becomes a valuable synthetic intermediate. With its 3'-hydroxyl blocked, it cannot participate in chain elongation.

Key Applications:

-

3'-Terminus Modification: It can be used as the final monomer added to an oligonucleotide, resulting in a sequence with a stable TBDMS group at the 3'-terminus.

-

Scaffold for 5'-Modifications: By blocking the 3'-position, complex chemical modifications can be carried out specifically at the 5'-position after removal of the DMT group.

Caption: Functional roles of 3'-OH in standard vs. 3'-protected nucleosides.

Conclusion

The distinction between 3'-O-TBDMS and 5'-O-TBDMS deoxyadenosine is a clear illustration of how regiochemical control dictates chemical function in nucleoside chemistry. The preferential synthesis of the 5'-isomer is governed by sterics, while the synthesis of the 3'-isomer requires a more deliberate, multi-step orthogonal strategy. These synthetic differences are mirrored by distinct analytical signatures, particularly in ¹H NMR spectroscopy, which allows for their unambiguous identification. Ultimately, their divergent paths in oligonucleotide synthesis—one enabling chain elongation and the other enforcing termination—provide chemists with the essential tools needed to construct complex and highly functionalized nucleic acid molecules for cutting-edge research and therapeutic development.

References

-

MDPI. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. MDPI. Retrieved from [Link]

-

PubMed. (2001). Regioselective 2'-silylation of purine ribonucleosides for phosphoramidite RNA synthesis. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Variation of reaction conditions for 2'-/3'-O silylation of adenosine derivative 7. Retrieved from [Link]

-

Semantic Scholar. (2025). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Retrieved from [Link]

-

Canadian Science Publishing. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA. National Center for Biotechnology Information. Retrieved from [Link]

-

Article Galaxy. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Retrieved from [Link]

-

SIELC Technologies. (2021). Deoxyguanosine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR and 1 H NMR of 2′-deoxyadenosine. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra for the reactions of deoxyadenosine (dA, 7) and cytidine.... Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Novel RNA Synthesis Method Using 5′-O-Silyl-2′-O-orthoester Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatogram showing retention time of adenosine (R t = 11.8 min.). Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1993). Synthesis and characterization of oligonucleotides containing the alpha-anomer of deoxyadenosine to study its influence on DNA replication. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 3′-Deoxyadenosine and 2′-Deoxyadenosine on BIST B+ Column. Retrieved from [Link]

-

PubMed. (2016). Synthesis and Electron Paramagnetic Resonance Studies of Oligodeoxynucleotides Containing 2-N-tert-Butylaminoxyl-2'-deoxyadenosines. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). Parallel Synthesis of 5'-amino-5'-deoxy-adenosine Derivatives for Focused Chemical Space Exploration and their Application as Methyltransferase Inhibitors. Retrieved from [Link]

-

Jiangsu Synthgene Biotechnology Co., Ltd. (n.d.). 3'-O-TBDMS-2'-O-Me-rA(Bz). Retrieved from [Link]

-

protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Retrieved from [Link]

-

Organic Chemistry Portal. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2'-Deoxyadenosine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3′-O-(2-nitrobenzyl)-2′-deoxyadenosine analogs Ia–Ic. Retrieved from [Link]

-

PubMed Central. (1989). Prevention of chain cleavage in the chemical synthesis of 2'-silylated oligoribonucleotides. National Center for Biotechnology Information. Retrieved from [Link]

-

Silantes. (n.d.). Stable Isotopes for Biomolecular NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). R f value from TLC chromatograms. Retrieved from [Link]

-

PubMed Central. (n.d.). Double-Headed 2′-Deoxynucleotides that Hybridize to DNA and RNA Targets via Normal and Reverse Watson–Crick Base Pairing. National Center for Biotechnology Information. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent. (n.d.). Analysis & Purification of Therapeutic Oligonucleotides. Retrieved from [Link]

-

MDPI. (2021). A Multi-Nuclear MAS-NMR Study on the Structural Properties of Silicalite-1 Zeolite Synthesized Using N- and P-Based Organic Structure Directing Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Distinguishing between two- and three-bond correlations for all 13C multiplicities in heteronuclear NMR spectroscopy. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of oligonucleotides containing the alpha-anomer of deoxyadenosine to study its influence on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Deoxyguanosine | SIELC Technologies [sielc.com]

- 9. HPLC Method for Analysis of 3′-Deoxyadenosine and 2′-Deoxyadenosine on BIST B+ Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Stability of 3'-O-TBDMS protecting group in DNA nucleosides

An In-Depth Technical Guide to the Stability of the 3'-O-TBDMS Protecting Group in DNA Nucleosides

Authored by: Gemini, Senior Application Scientist

Introduction

In the precise world of nucleic acid chemistry, the success of multi-step syntheses hinges on a rigorous and strategic use of protecting groups. These temporary modifications mask reactive functional groups, preventing unwanted side reactions and directing the chemical transformations to the desired site. For the hydroxyl functionalities of nucleosides, silyl ethers have emerged as exceptionally versatile and reliable tools. Among them, the tert-butyldimethylsilyl (TBDMS or TBS) group, introduced by E.J. Corey in 1972, is a cornerstone of modern organic synthesis and is particularly valuable in the preparation of modified DNA nucleosides.

This guide provides an in-depth analysis of the stability of the 3'-O-TBDMS protecting group on DNA nucleosides. We will explore its chemical resilience under various conditions, delve into the mechanisms of its cleavage, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to leverage this protecting group effectively.

A Profile of the 3'-O-TBDMS Group

The efficacy of the TBDMS group stems from its unique structure. The silicon atom is bonded to two methyl groups and one sterically demanding tert-butyl group. This bulky tert-butyl substituent provides a formidable shield around the silicon-oxygen bond, physically impeding the approach of reagents that might otherwise cleave it. This steric hindrance is the primary reason for its significantly enhanced stability compared to smaller silyl ethers like trimethylsilyl (TMS), making it robust enough to withstand a wide array of reaction conditions encountered in nucleoside chemistry, including phosphorylation.

The 3'-hydroxyl of a deoxynucleoside is a critical position for forming the phosphodiester backbone of DNA. Protecting this position with a TBDMS group allows for selective modification at other sites, such as the 5'-hydroxyl or the nucleobase itself. Crucially, the TBDMS group can be removed under specific and mild conditions that leave other common acid- or base-labile protecting groups intact, offering essential orthogonality in complex synthetic routes.

Caption: Structure of 3'-O-TBDMS protected 2'-deoxyadenosine.

The Chemical Stability Profile: A Multi-Faceted Analysis

The utility of a protecting group is defined by its stability envelope—the range of conditions it can tolerate and those under which it is reliably cleaved. The 3'-O-TBDMS group exhibits a distinct and highly advantageous profile.

Stability in Acidic Conditions

The mechanism of acid-catalyzed cleavage involves the initial protonation of the silyl ether oxygen, making it a better leaving group, followed by nucleophilic attack (e.g., by water) on the silicon atom.

The 3'-O-TBDMS group is generally stable to the mild acidic conditions used to remove other protecting groups, such as the 5'-O-dimethoxytrityl (DMT) group in oligonucleotide synthesis. However, its stability is not absolute and is highly dependent on the acid strength, solvent, and reaction time. For instance, harsh acidic media, such as 25% trifluoroacetic acid (TFA) in dichloromethane (DCM), can lead to significant cleavage. This differential stability allows for selective deprotection strategies; for example, triethylsilyl (TES) ethers can be cleaved with dilute formic acid while the more robust TBDMS ethers remain intact.

| Reagent/Condition | Stability of 3'-O-TBDMS | Outcome/Selectivity |

| 3% Trichloroacetic Acid (TCA) in DCM | Stable | Standard condition for 5'-DMT removal in synthesis. |

| 80% Acetic Acid in Water | Slowly Labile | Cleavage occurs, but requires extended reaction times. |

| 5-10% Formic Acid in Methanol | Generally Stable | Allows for selective deprotection of less stable silyl groups like TES. |

| 25% Trifluoroacetic Acid (TFA) in DCM | Labile | Harsh conditions that can lead to complete cleavage. |

Stability in Basic Conditions

A key advantage of TBDMS ethers is their high stability under basic conditions, which is crucial during steps like base-catalyzed acylation or when using base-labile protecting groups elsewhere in the molecule.

However, this stability has its limits. Prolonged exposure to strong aqueous bases can induce slow cleavage. In the context of RNA synthesis, treatment with concentrated aqueous ammonia can cause not only the loss of the 2'-O-TBDMS group but also subsequent cleavage of the phosphodiester linkage. Furthermore, it's critical to recognize that the most common fluoride-based deprotection reagents, like tetrabutylammonium fluoride (TBAF), are inherently basic and can trigger side reactions in base-sensitive substrates.

Fluoride-Mediated Cleavage: The Gold Standard

The most effective and widely used method for the removal of TBDMS ethers is fluoride-mediated cleavage. The reaction is driven by the exceptionally high affinity of the fluoride ion for silicon, which results in the formation of a highly stable Si-F bond. The mechanism involves a nucleophilic attack of the fluoride ion on the silicon atom, proceeding through a pentacoordinate siliconate intermediate to release the free alcohol.

Caption: Mechanism of fluoride-mediated TBDMS deprotection.

Common fluoride sources include:

-

Tetrabutylammonium fluoride (TBAF): The archetypal reagent, typically used as a 1M solution in THF. Its basicity can be problematic, but can be mitigated by buffering with acetic acid.

-

Triethylamine trihydrofluoride (TEA·3HF): A milder, less basic alternative suitable for substrates with base-labile functional groups.

-

Hydrofluoric acid (HF): Often used as a complex with pyridine (HF-Pyridine), it is highly effective but also highly corrosive and toxic, requiring special handling.

The reaction rate is influenced by several factors, including the choice of solvent, reaction temperature, and the steric environment around the silyl ether.

Experimental Protocols: A Practical Guide

Adherence to validated protocols is essential for reproducible results. The following methodologies provide a framework for stability assessment and selective deprotection.

Protocol 1: Assessing Stability to Mild Acid

This protocol describes a method to test the stability of a 3'-O-TBDMS protected deoxynucleoside to a standard detritylation condition.

-

Reaction Setup: Dissolve the 3'-O-TBDMS nucleoside (1.0 equiv) in dichloromethane (DCM) to a concentration of ~0.1 M in a round-bottom flask.

-

Reagent Addition: Add a solution of 3% trichloroacetic acid (TCA) in DCM (1.5 equiv) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress at 5, 15, 30, and 60 minutes by thin-layer chromatography (TLC) or LC-MS. Spot a small aliquot of the reaction mixture directly onto the TLC plate.

-

Analysis: Compare the spots to a standard of the starting material. The absence of a new, more polar spot (corresponding to the deprotected 3'-OH nucleoside) indicates stability under the tested conditions.

-

Workup (if deprotection is observed): Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2: Selective Deprotection with TEA·3HF

This protocol is ideal for removing the 3'-O-TBDMS group from substrates containing base-sensitive functionalities.

Caption: Experimental workflow for 3'-O-TBDMS deprotection.

-

Materials:

-

3'-O-TBDMS protected nucleoside (1.0 equiv)

-

Triethylamine trihydrofluoride (TEA·3HF) (2-3 equiv per TBDMS group)

-

Anhydrous acetonitrile or DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate & Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: a. Dissolve the TBDMS-protected substrate in anhydrous acetonitrile or DCM under an inert atmosphere (e.g., nitrogen). b. Add TEA·3HF (2-3 equivalents) to the solution. c. Stir the reaction at room temperature. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied. d. Monitor the reaction progress by TLC until the starting material is consumed. e. Once complete, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. f. Extract the aqueous layer three times with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the pure nucleoside.

Conclusion

The 3'-O-tert-butyldimethylsilyl group is a robust and highly versatile protecting group in DNA nucleoside chemistry. Its stability to a wide range of synthetic conditions, particularly basic and mild acidic environments, combined with its clean and efficient removal using fluoride reagents, makes it an invaluable tool for complex molecular construction. A thorough understanding of its stability profile and the mechanisms governing its cleavage allows researchers to design more efficient, reliable, and higher-yielding synthetic routes for the development of novel nucleic acid-based therapeutics and research tools.

References

-

Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Retrieved from [Link]

-

SciELO. (n.d.). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. SciELO. Retrieved from [Link]

-

Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. Retrieved from [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. Retrieved from [Link]

-

Rao, T. S., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 16(1), 594-603. Retrieved from [Link]

-

Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2020, October 22). Can TBDMS protecting group be cleaved under 25% TFA/DCM?. ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (2008, August 11). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Taylor & Francis Online. Retrieved from [Link]

-

YouTube. (2020, July 23). TBAF Deprotection Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

Oxford Academic. (1988). Stability and removal of the t-butyldimethylsilyl protecting group in oligoribonucleotide synthesis. Nucleic Acids Research, 16(6), 2659–2669. Retrieved from [Link]

-

Synlett. (1999). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Thieme. Retrieved from [Link]

-

Yale University. (n.d.). Protocols. Yale Research. Retrieved from [Link]

- Ohgi, T., et al. (2007). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA

Technical Guide: Applications of 3'-Protected Deoxyadenosine in Nucleoside Chemistry

Executive Summary: The Strategic Value of 3'-Protection

In the landscape of nucleoside chemistry, the 5'-hydroxyl group is naturally the primary nucleophile.[1] Standard solid-phase oligonucleotide synthesis (SPOS) exploits this by anchoring the 3'-end to a support and growing the chain in a 3'→5' direction. However, advanced therapeutic modalities—including cyclic dinucleotides (CDNs) , branched oligonucleotides , and 5'→3' reverse synthesis —require a fundamental inversion of this logic.

3'-Protected deoxyadenosine (3'-PG-dA) serves as a critical scaffold that forces chemistry to occur at the 5'-position or the nucleobase. By masking the 3'-hydroxyl with orthogonal protecting groups (PGs) such as Levulinyl (Lev) or tert-Butyldimethylsilyl (TBDMS), chemists can execute regioselective phosphorylations, glycosylations, and cyclizations that are impossible with standard phosphoramidites.

This guide details the synthesis, orthogonality, and application of 3'-protected dA, focusing on the synthesis of STING agonists (CDNs) and enzymatic regioselectivity.

Orthogonality & Protecting Group Strategy

The utility of 3'-protected dA relies entirely on orthogonality —the ability to deprotect the 3'-end without disturbing the 5'-end or nucleobase protection (usually N6-Benzoyl).

Table 1: Comparative Stability of Common 3'-Protecting Groups

| Protecting Group (3'-PG) | Deprotection Reagent | Stability (Acid/TCA) | Stability (Base/NH₃) | Primary Application |

| Levulinyl (Lev) | Hydrazine (N₂H₄) in Pyridine/AcOH | Stable | Semi-Stable | Orthogonal solution-phase synthesis; Branched DNA. |

| Acetyl (Ac) | Aqueous Ammonia / Methylamine | Stable | Labile | Standard capping; not orthogonal to N-Bz deprotection. |

| TBDMS | TEA·3HF or TBAF (Fluoride) | Labile (mild) | Stable | RNA synthesis; Solution-phase DNA intermediates. |

| DMT (Rare at 3') | TCA / DCA (Acid) | Labile | Stable | "Reverse" 5'→3' synthesis. |

Strategic Logic: The Levulinyl Advantage

For complex scaffold construction, 3'-O-Levulinyl-2'-deoxyadenosine is the gold standard. Unlike Acetyl (which cleaves alongside N-Benzoyl) or TBDMS (which can migrate or be sterically bulky), Levulinyl is removed rapidly by hydrazine, a reagent that leaves standard phosphodiester bonds and N-acyl protecting groups intact.

Figure 1: The logic of orthogonal deprotection using the Levulinyl group. Note that the N6-Benzoyl group remains stable during hydrazine treatment.

Synthesis Protocols: Chemical vs. Enzymatic[1]

Obtaining high-purity 3'-protected dA is non-trivial because the 5'-OH is sterically more accessible and reactive. We present two validated routes.

Protocol A: The "Classic" Chemical Route (Yield: ~60-70%)

Best for large-scale preparation where reagents are cheap.

-

Starting Material: N6-Benzoyl-2'-deoxyadenosine.[2]

-

5'-Protection: React with DMT-Cl in Pyridine to yield 5'-O-DMT-N6-Bz-dA.

-

3'-Acylation: React with Levulinic Anhydride (1.5 eq) and DMAP (cat.) in Dichloromethane (DCM).

-

Checkpoint: Monitor TLC. The 3'-OH is acylated quantitatively.

-

-

5'-Deprotection: Treat with 3% TCA in DCM for 5-10 minutes.

-

Critical Step: Control time to prevent depurination (loss of adenine base).

-

-

Purification: Silica gel chromatography (MeOH/DCM).

Protocol B: Regioselective Enzymatic Acylation (Yield: >90%)

Best for high purity and "Green" chemistry. Eliminates the need for transient 5'-DMT protection.

Mechanism: Candida antarctica Lipase B (CAL-B) exhibits extreme regioselectivity for the 5'-OH of nucleosides. However, by using specific acyl donors and conditions, one can force 3'-selectivity or protect the 5'-OH enzymatically first. Correction: CAL-B preferentially acylates the 5'-OH. To get 3'-O-Lev-dA, the most efficient enzymatic route is actually 5'-O-acylation (enzymatic) -> 3'-O-chemical protection -> 5'-enzymatic deprotection . Alternatively: Direct enzymatic 3'-acylation is difficult. The most robust "Green" protocol uses CAL-B to selectively protect the 5'-OH with an acetate, chemically protect the 3'-OH with Levulinyl, then enzymatically deprotect the 5'-OH (lipases can hydrolyze 5'-esters selectively).

Optimized Workflow (Ref: MDPI Protocol [1]):

-

Substrate: N6-Bz-dA.

-

Solvent: Anhydrous THF or Dioxane.

-

Reagents: Acetonoxime levulinate (Acyl donor), CAL-B (immobilized).

-

Reaction: Stir at 40°C.

-

Note: Direct 3'-acylation is rare. The standard enzymatic approach yields 5'-protected species.

-

Recommendation: Stick to Protocol A for 3'-O-Lev-dA unless using specific engineered polymerases for incorporation.

-

Key Application: Cyclic Dinucleotide (CDN) Synthesis[3]

The synthesis of STING agonists (e.g., cGAMP analogs) requires the formation of a macrocycle containing two phosphodiester bonds. This is a "head-to-tail" cyclization.

The Challenge: You cannot cyclize two standard phosphoramidites. You need one component to be a "5'-Acceptor / 3'-Donor" and the other to be a "3'-Acceptor / 5'-Donor".

The Solution: Use 3'-O-Lev-dA to create the "5'-Phosphoramidite" block.

Experimental Workflow: 3'3'-cGAMP Analog Synthesis

-

Block A Synthesis (The 5'-Amidite):

-

Start with 3'-O-Lev-N6-Bz-dA .

-

Phosphitylate the 5'-OH using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA.

-

Result: 3'-O-Lev-dA-5'-Phosphoramidite.

-

-

Block B Synthesis (The Support-Bound Acceptor):

-

Coupling 1 (Linear Dimer):

-

Couple Block A (5'-Amidite) to Block B (Support-5'-OH).

-

Result: 3'-Lev-A-(5'p3')-G-Support.

-

-

Cyclization Preparation:

-

Capping & Oxidation: Standard iodine/water oxidation.

-

Levulinyl Removal: Treat column with 0.5 M Hydrazine hydrate in Pyridine/Acetic acid (3:2) for 15 mins.

-

Result: Free 3'-OH on the Adenosine unit, while the dimer is still attached to the support.

-

-

Cyclization (On-Column or Solution):

-

Note: On-column cyclization is difficult due to conformational constraints.

-

Standard Method: Cleave linear dimer from support (retaining 5'-DMT on G if needed, or phosphitylate the 3'-OH of A before cleavage if using H-phosphonate chemistry).

-

Modern Approach: Use H-phosphonate monoesters for cyclization.

-

Figure 2: Workflow for synthesizing Cyclic Dinucleotides using 3'-Levulinyl protection to control directionality.

Application: 5'→3' "Reverse" Synthesis

Standard synthesis runs 3'→5'.[4] However, for applications requiring 3'-conjugation (e.g., attaching a protein or fluorophore to the 3'-end post-synthesis), "Reverse" synthesis is advantageous.

-

Building Blocks: Requires 5'-O-Phosphoramidites (protected at 3').

-

Role of 3'-PG-dA: It acts as the core scaffold. The 3'-OH is protected (e.g., with Lev or TBDMS) to prevent polymerization, while the 5'-OH is converted to the active phosphoramidite.

-

Protocol Insight: When synthesizing 5'-phosphoramidites, the N6-protection must be robust. N6-Phthaloyl or N6-Acetyl is often preferred over Benzoyl to prevent side reactions during the phosphitylation of the sterically hindered 5'-OH.

References

-

Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside Derivatives. MDPI. (Describes enzymatic regioselectivity strategies relevant to nucleoside protection).

-

Cyclic diacyl groups for protection of the N6-amino group of deoxyadenosine. Nucleic Acids Research. (Foundational work on orthogonal protection strategies).

-

Solid Phase Oligonucleotide Synthesis. Biotage Application Note. (Standard protocols for phosphoramidite chemistry to contrast with reverse synthesis).

-

Application Notes for Incorporation of Modified Bases with TBDMS Chemistry. BenchChem. (Details on Silyl protection stability and fluoride deprotection).

-

Concise and efficient synthesis of 3'-O-tetraphosphates of 2'-deoxyadenosine. PubMed. (Demonstrates the utility of Levulinyl for 3'-specific chemistry).

Sources

A Senior Application Scientist's Guide to 3'-Hydroxyl Protection: A Comparative Analysis of 3'-O-TBDMS-dA and 3'-O-Acetyl-dA

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nucleoside-based therapeutics and diagnostics, the strategic selection of protecting groups is a critical determinant of success. The 3'-hydroxyl group of deoxyadenosine (dA) is a key functional moiety that necessitates robust and reliable protection to ensure regioselectivity and efficiency in subsequent chemical transformations. This in-depth technical guide provides a comprehensive comparison of two commonly employed protecting groups for this position: the sterically hindered tert-Butyldimethylsilyl (TBDMS) ether and the readily cleavable Acetyl ester.

This document moves beyond a mere recitation of protocols to offer a field-proven perspective on the causality behind experimental choices. We will delve into the mechanistic nuances, stability profiles, and orthogonal deprotection strategies that underpin the selection of either 3'-O-TBDMS-dA or 3'-O-Acetyl-dA in sophisticated synthetic campaigns.

The Imperative of 3'-Hydroxyl Protection in Deoxyadenosine Chemistry

In the synthesis of oligonucleotides and other modified nucleosides, the presence of multiple reactive hydroxyl groups (3' and 5') necessitates a strategic approach to their temporary masking.[1] The 3'-hydroxyl group, in particular, is crucial for the formation of the phosphodiester backbone in oligonucleotide synthesis.[2] Its protection is mandatory to prevent undesired side reactions and to direct the chemical transformations to the desired position, most commonly the 5'-hydroxyl group.[1] The ideal protecting group for the 3'-position should be introduced in high yield, be stable to a range of reaction conditions, and be removable selectively under mild conditions that do not affect other protecting groups within the molecule—a concept known as orthogonality.[3][4]

The Contenders: A Tale of Two Protecting Groups

The Robust Guardian: 3'-O-tert-Butyldimethylsilyl-deoxyadenosine (3'-O-TBDMS-dA)

The tert-Butyldimethylsilyl (TBDMS) group is a bulky silyl ether that offers significant steric hindrance, rendering the protected hydroxyl group unreactive towards a wide array of reagents.[5] This robustness is a key advantage in multi-step syntheses where the 3'-hydroxyl needs to remain protected through various chemical environments.

Chemical Properties and Stability:

The TBDMS group is known for its stability under a broad range of conditions, including those that are mildly acidic or basic.[6] It is particularly stable to the conditions required for the removal of the 5'-dimethoxytrityl (DMT) group, a cornerstone of solid-phase oligonucleotide synthesis.[6][7] However, a noteworthy characteristic of silyl ethers on vicinal diols, as seen in ribonucleosides, is their potential for migration between the 2' and 3' positions, a phenomenon that is less of a concern for deoxyribonucleosides but should be considered in specific contexts.

Synthesis and Deprotection:

The introduction of the TBDMS group at the 3'-hydroxyl of deoxyadenosine is typically achieved by reacting the nucleoside with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in an aprotic solvent like dimethylformamide (DMF).[8][9]

Deprotection of the TBDMS group is most effectively and selectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[7][10] This unique cleavage condition provides excellent orthogonality with many other common protecting groups, which are typically acid or base labile.[3]

The Facile Protector: 3'-O-Acetyl-deoxyadenosine (3'-O-Acetyl-dA)

The acetyl group, an ester-based protecting group, offers a more labile alternative to the TBDMS group. Its smaller size and different chemical nature lead to distinct advantages and disadvantages.

Chemical Properties and Stability:

The acetyl group is stable under neutral and mildly acidic conditions but is readily cleaved under basic conditions.[10][11] This lability can be both an advantage for rapid deprotection and a disadvantage if the subsequent reaction steps involve basic reagents. Compared to other acyl protecting groups like benzoyl (Bz) or pivaloyl (Piv), the acetyl group is generally less stable.[12]

Synthesis and Deprotection:

Acetylation of the 3'-hydroxyl group of deoxyadenosine is typically accomplished using acetic anhydride or acetyl chloride in the presence of a base like pyridine or N-methylimidazole.[13]

Deprotection is conveniently achieved by basic hydrolysis (saponification) using reagents such as aqueous ammonia, sodium hydroxide, or potassium carbonate in methanol.[14][15]

Head-to-Head Comparison: TBDMS vs. Acetyl for 3'-OH Protection of dA

The choice between a TBDMS or an Acetyl protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The following table summarizes the key comparative aspects to guide this selection process.

| Feature | 3'-O-TBDMS-dA | 3'-O-Acetyl-dA | Rationale and Field Insights |

| Stability | High stability to a wide range of reagents, including mildly acidic and basic conditions.[6] | Stable under neutral and acidic conditions; labile to bases.[10][11] | TBDMS is the preferred choice for lengthy, multi-step syntheses where robustness is paramount. Acetyl is suitable for shorter synthetic routes or when facile deprotection is a priority. |

| Deprotection Conditions | Fluoride ions (e.g., TBAF, TEA·3HF).[7][10] | Basic conditions (e.g., NH₄OH, K₂CO₃/MeOH).[14][15] | The fluoride-mediated deprotection of TBDMS offers excellent orthogonality with acid- and base-labile protecting groups, a significant advantage in complex molecule synthesis.[3] |

| Orthogonality | High. Orthogonal to most acid- and base-labile protecting groups.[3] | Moderate. Orthogonal to acid-labile groups, but not to other base-labile groups. | In a synthesis employing both acid- and base-labile protecting groups, TBDMS provides a distinct deprotection pathway. The use of Acetyl requires careful planning to avoid premature cleavage. |

| Steric Hindrance | High. The bulky TBDMS group can influence the reactivity of adjacent functional groups. | Low. The smaller Acetyl group has minimal steric impact. | The steric bulk of TBDMS can be advantageous in preventing undesired reactions at nearby sites but may also hinder desired transformations. |

| Potential for Migration | Low in deoxyribonucleosides, but a known issue in ribonucleosides. | Acetyl migration can occur between adjacent hydroxyl groups, particularly under basic or acidic conditions.[16] | While less of a concern for 3'-O-protection in dA, the potential for migration should be considered, especially if other hydroxyl groups are present and unprotected. |

| Typical Yields (Protection) | Generally high (can be >90%). | Typically high (often >90%). | Both protection strategies are well-established and can provide high yields with proper optimization. |

| Cost | TBDMS-Cl is a relatively inexpensive reagent. | Acetic anhydride is a very common and inexpensive laboratory reagent. | For large-scale synthesis, the cost of reagents can be a factor, and in this regard, the acetyl group holds a slight advantage. |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis and deprotection of 3'-O-TBDMS-dA and 3'-O-Acetyl-dA. As with any synthetic procedure, optimization for specific substrates and scales may be necessary.

Protocol 1: Synthesis of 3'-O-TBDMS-5'-O-DMT-N⁶-Benzoyl-deoxyadenosine

This protocol assumes the presence of other standard protecting groups used in oligonucleotide synthesis, such as a 5'-DMT group and an N⁶-benzoyl group on the adenine base.

Materials:

-

5'-O-DMT-N⁶-Benzoyl-deoxyadenosine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5'-O-DMT-N⁶-Benzoyl-deoxyadenosine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by adding a small amount of methanol.

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3'-O-TBDMS-5'-O-DMT-N⁶-Benzoyl-deoxyadenosine.

Protocol 2: Deprotection of the 3'-O-TBDMS Group

Materials:

-

3'-O-TBDMS-protected deoxyadenosine derivative

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 3'-O-TBDMS-protected deoxyadenosine derivative (1.0 eq) in THF.

-

Add the TBAF solution (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture and monitor by TLC (typically complete within 1-2 hours).

-

Quench the reaction by adding water.

-

Dilute with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Protocol 3: Synthesis of 3'-O-Acetyl-5'-O-DMT-N⁶-Benzoyl-deoxyadenosine

Materials:

-

5'-O-DMT-N⁶-Benzoyl-deoxyadenosine

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5'-O-DMT-N⁶-Benzoyl-deoxyadenosine (1.0 eq) in pyridine.

-

Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).

-

Quench the reaction by the slow addition of water.

-

Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Protocol 4: Deprotection of the 3'-O-Acetyl Group

Materials:

-

3'-O-Acetyl-protected deoxyadenosine derivative

-

Ammonium hydroxide solution (28-30%)

-

Methanol

-

Dowex-50 (H⁺ form) resin (or other suitable acidic resin)

Procedure:

-

Dissolve the 3'-O-Acetyl-protected deoxyadenosine derivative in a mixture of methanol and concentrated ammonium hydroxide (e.g., 1:1 v/v).

-

Stir the solution at room temperature and monitor the reaction by TLC (typically complete within 30-60 minutes).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To neutralize any remaining base, the residue can be co-evaporated with a suitable solvent or passed through a short column of an acidic resin like Dowex-50 (H⁺ form).

Visualizing the Chemistry: Reaction Workflows

To further clarify the synthetic pathways, the following diagrams, generated using the DOT language for Graphviz, illustrate the protection and deprotection schemes.

Caption: A decision-making framework for selecting between 3'-O-TBDMS-dA and 3'-O-Acetyl-dA based on synthetic strategy.

Conclusion: A Strategic Choice for Synthetic Success

The selection of a protecting group for the 3'-hydroxyl of deoxyadenosine is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. The 3'-O-TBDMS group, with its robustness and orthogonal deprotection strategy, is the workhorse for complex, multi-step syntheses where stability is paramount. In contrast, the 3'-O-Acetyl group offers a more labile option, ideal for shorter synthetic routes or when rapid, base-mediated deprotection is desired.

As a senior application scientist, my recommendation is to base this crucial choice on a thorough analysis of the entire synthetic route. Consider the nature of all subsequent reaction steps, the presence of other protecting groups, and the overall goals of your research or drug development program. By understanding the distinct advantages and limitations of both the TBDMS and Acetyl protecting groups, you can make an informed decision that paves the way for a successful and efficient synthesis.

References

-

Ogilvie, K. K., & Penney, C. L. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. [Link] [5][9]2. Jadhav, P. K. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(1), 1-3. [Link] [3]3. Seko, S., et al. (2000). Synthesis of oligodeoxynucleotides using the oxidatively cleavable 4-methoxytritylthio (MMTrS) group for protection of the 5′-hydroxyl group. New Journal of Chemistry, 24(11), 851-856. [Link]

-

Baran, P. S. (2011). Protecting Groups. The Scripps Research Institute. [Link]

-

Ogilvie, K. K., & Entwistle, D. W. (1981). Migration of t-butyldimethylsilyl protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 493-496. [Link] 10. Ogilvie, K. K., & Entwistle, D. W. (1981). ISOMERIZATIONOF ter-r-BUTYLDIMETHYLSILYL PROTECTING GROUPS IN RIBONUCLEOSIDES. Carbohydrate Research, 89(2), 203-210. [Link] 11. Varghese, S. K., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 7(3), 229-232. [Link]

-

Glen Research. (2019). Deprotection Guide. Glen Research. [Link] [14]14. Reddy, B. V. S., et al. (2007). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Synthetic Communications, 37(13), 2233-2238. [Link]

-

Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8030. [Link]

-

Le, T. N., et al. (2017). The protecting-group free selective 3′-functionalization of nucleosides. Chemical Science, 8(3), 2270-2274. [Link]

-

Wang, S.-M., et al. (2007). Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. Steroids, 72(1), 26-30. [Link]

-

Todd, A., & Ulbricht, T. L. V. (1960). Deoxynucleosides and Related Compounds. Part IX. A Synthesis of 3'-Deoxyadenosine. Journal of the Chemical Society, 3275-3277. [Link] [13]25. Kim, J. H., et al. (2009). Synthesis of 3′-Acetamidoadenosine Derivatives as Potential A 3 Adenosine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(8), 1881-1884. [Link]

-

Wikipedia. (2024). Protecting group. Wikipedia. [Link] [10][12]27. Glen Research. (2019). Deprotection Guide. Glen Research. [Link]

-

LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Sarvari, M. H., & Sharghi, H. (2004). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Journal of Chemical Research, 2004(5), 339-340. [Link]

-

Al-Mughaid, H., et al. (2014). Investigation of acetyl migrations in furanosides. Beilstein Journal of Organic Chemistry, 10, 2438-2446. [Link] [16]35. Axolabs. (n.d.). An Alternative Desilylation Condition using NH4F. Axolabs. [Link]

-

Cabral, N. L. D., et al. (2008). Protecting groups transfer: unusual method of removal of tr and tbdms groups by transetherification. Nucleosides, Nucleotides & Nucleic Acids, 27(8), 931-948. [Link]

-